1-Pyrenepropanol
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Overview
Description
Preparation Methods
1-Pyrenepropanol can be synthesized through several methods. One common synthetic route involves the reaction of pyrene with propanal in the presence of a base, followed by reduction. The reaction conditions typically include:
Reagents: Pyrene, propanal, base (e.g., sodium hydroxide), reducing agent (e.g., sodium borohydride)
Conditions: The reaction is carried out under reflux conditions, followed by reduction at room temperature.
Industrial production methods for this compound are less documented, but similar principles of organic synthesis apply, often scaled up to meet industrial demands.
Chemical Reactions Analysis
1-Pyrenepropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pyrenepropanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism by which 1-Pyrenepropanol exerts its effects is largely dependent on its interaction with other molecules. The hydroxyl group can form hydrogen bonds, while the pyrene moiety can engage in π-π interactions with aromatic systems. These interactions influence the compound’s behavior in various chemical and biological contexts.
Comparison with Similar Compounds
1-Pyrenepropanol can be compared with other pyrene derivatives, such as 1-Pyrenebutanol and 1-Pyrenemethanol. These compounds share similar structural features but differ in the length of the carbon chain attached to the pyrene moiety. The unique properties of this compound, such as its specific reactivity and interaction potential, distinguish it from these similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this intriguing molecule.
Properties
IUPAC Name |
3-pyren-1-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11,20H,2,5,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJOHUDYMDDNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457680 |
Source
|
Record name | 1-Pyrenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61098-94-0 |
Source
|
Record name | 1-Pyrenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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